![molecular formula C14H18N2S B3084361 1-(2,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-41-6](/img/structure/B3084361.png)
1-(2,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This includes the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and any notable reaction mechanisms .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and spectral properties. It may also include computational studies to predict properties .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Techniques and Cyclizations : Research has led to the development of 1-aryl substituted dihydropyrimidines and their thio analogues through reactions involving corresponding β-alanines or methyl-β-alanines with urea or potassium thiocyanate. This process has been instrumental in the synthesis of compounds like 1-(2,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, showcasing the compound's versatility in organic synthesis (Vaickelionienė, Mickevičius, & Mikulskiene, 2005).
Formation of Pyridino[2,3-d]pyrimidin-4-ones : The compound's reactivity has been explored through its reactions to form pyridino[2,3-d]pyrimidin-4-ones, highlighting a route to synthesize diverse pyrimidine derivatives, which could have implications in medicinal chemistry and the development of new therapeutic agents (Hassneen & Abdallah, 2003).
Structural Characterization and Properties
- Crystal Structure Analysis : The structural features of carbamoyl-substituted dihydropyrimidines similar to 1-(2,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol have been elucidated, showing these compounds exhibit structural motifs akin to 1,4-dihydropyridine calcium channel blockers. This suggests potential for pharmacological application in modulating calcium channels (Ravikumar & Sridhar, 2005).
Applications in Selective Detection
- Selective Determination of Thiols : The compound's structure, featuring a thiol group, has been leveraged in developing electroanalytical approaches for the selective determination of thiols. This application underscores its utility in analytical chemistry, particularly in sensitive and selective detection methodologies (Lawrence et al., 2000).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(2,5-dimethylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-10-5-6-11(2)12(9-10)16-8-7-14(3,4)15-13(16)17/h5-9H,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHNFHQXJFQJMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=CC(NC2=S)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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